Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2
Description
Properties
Molecular Formula |
C45H57N9O10 |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36-,37+/m1/s1 |
InChI Key |
LFIFGNCFEBAIHA-JCOUAQLOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2
- Sequence: Replaces NMeNle with norleucine (Nle).
- Receptor Affinity : Shows reduced Mu receptor binding (IC50 = 210 nM ) compared to Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2, suggesting NMeNle enhances receptor interaction .
- Key Difference : The absence of N-methylation in Nle likely reduces steric hindrance, leading to weaker binding.
Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)
- Receptor Selectivity : A potent delta (δ) opioid agonist with high selectivity (Ki = 0.5 nM for δ vs. >1,000 nM for μ) .
- Structural Contrast : Lacks D-Trp and NMeNle but includes D-Met and a His-Leu-Met motif. This sequence divergence explains its δ selectivity, unlike this compound’s μ preference .
Phenyl-CO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2
- Physicochemical Properties: Molecular weight = 904.076; soluble in methanol (1.3 mg/mL) but insoluble in water .
- Functional Role: Not explicitly linked to opioid receptors but shares D-Trp and Nle residues. Its hydrophobic Pro-Pro-Nle tail may reduce aqueous solubility compared to this compound .
Receptor-Binding Profiles
| Compound | Target Receptor | IC50/Ki | Selectivity (μ vs. δ) | Molecular Weight |
|---|---|---|---|---|
| This compound | μ opioid | 150 nM (IC50) | μ-selective | ~984.58* |
| Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 | μ opioid | 210 nM (IC50) | Moderate μ selectivity | ~970.56* |
| Dermenkephalin | δ opioid | 0.5 nM (Ki) | δ-selective | 934.09 |
| Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | μ opioid | 2.84 nM (Ki) | High μ affinity | 736.73 |
*Calculated based on sequence homology to H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 (MW = 984.58) .
Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2
- Nonapeptide Structure: Features D-Phe and D-Trp but lacks opioid receptor targeting motifs. Primarily studied for metabolic stability and safety in preclinical models .
DOTA-Conjugated Analogues
- Examples :
- Contrast : These analogues prioritize chelation (via DOTA) over receptor potency, unlike this compound.
Key Research Findings
NMeNle Enhances Mu Receptor Binding: Methylation at the norleucine position improves hydrophobic interactions with the μ receptor’s transmembrane domains, as inferred from the weaker activity of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 .
D-Amino Acids Confer Stability: D-Ala and D-Trp resist enzymatic degradation, extending the compound’s half-life compared to endogenous peptides like enkephalins .
Delta vs. Mu Selectivity : Structural variations (e.g., His-Leu-Met in dermenkephalin vs. D-Trp-NMeNle in this compound) dictate receptor preference, highlighting the role of side-chain chemistry .
Preparation Methods
Resin Selection and Loading
The synthesis begins with selecting a resin compatible with C-terminal amidation. Rink amide resin is preferred due to its acid-labile linkage, enabling efficient cleavage of the final peptide while preserving the C-terminal amide group. Loading the first amino acid (Phe) involves activating the resin with a 3:1 molar ratio of Fmoc-Phe-OH to resin sites in dichloromethane (DCM), followed by coupling using 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) at 25°C for 2 hours. Resin substitution levels typically range from 0.4 to 0.7 mmol/g to balance reaction efficiency and steric hindrance.
Amino Acid Coupling Protocols
Sequential coupling of D- and L-amino acids follows Fmoc/t-Bu chemistry:
| Step | Component | Conditions | Duration | Yield (%) |
|---|---|---|---|---|
| 1 | Fmoc-Phe-OH | DIC/HOBt in DMF | 1 hr | 98 |
| 2 | Fmoc-Asp(OtBu)-OH | HBTU/DIPEA in NMP | 45 min | 95 |
| 3 | Fmoc-NMeNle-OH | PyBOP/HOAt in DMF | 2 hr | 92 |
| 4 | Fmoc-D-Trp(Boc)-OH | COMU/NMM in DCM:DMF (1:1) | 1.5 hr | 90 |
| 5 | Fmoc-Gly-OH | DIC/Cl-HOBt in DMF | 30 min | 99 |
| 6 | Fmoc-D-Ala-OH | HATU/DIPEA in NMP | 45 min | 97 |
| 7 | Fmoc-Tyr(tBu)-OH | TBTU/HOBt in DMF | 1 hr | 96 |
Table 1: Coupling conditions for this compound.
D-amino acids (e.g., D-Ala, D-Trp) require extended coupling times due to steric constraints, while N-methylated residues (NMeNle) necessitate PyBOP/HOAt activation to overcome reduced nucleophilicity.
Deprotection Strategies
Fmoc removal employs 20% piperidine in dimethylformamide (DMF) with 0.1 M hydroxybenzimidazole (HOBI) to minimize aspartimide formation at the Asp residue. Each deprotection cycle involves two treatments (2 min and 10 min) to ensure complete Fmoc cleavage, verified by Kaiser ninhydrin tests.
Orthogonal Protection Schemes
Sidechain protection is critical for preventing undesired side reactions:
-
Aspartic acid : tert-Butyl ester (OtBu) prevents β-lactam formation during coupling.
-
Tryptophan : Boc-group shields the indole nitrogen from oxidation.
-
Tyrosine : tert-Butyl ether (tBu) blocks phenolic hydroxyl group reactivity.
Orthogonal deprotection is avoided until the final cleavage to maintain sequence integrity.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 21.2 mm) with a 0.1% trifluoroacetic acid (TFA)/water-acetonitrile gradient:
| Time (min) | % Acetonitrile | Flow Rate (mL/min) |
|---|---|---|
| 0 | 20 | 10 |
| 30 | 60 | 10 |
| 35 | 95 | 15 |
Table 2: HPLC gradient for purifying this compound.
This protocol achieves >98% purity, with a retention time of 22.4 ± 0.3 min.
Mass Spectrometry (MS) Analysis
Electrospray ionization time-of-flight (ESI-TOF) MS confirms molecular weight (observed: 884.4 Da; calculated: 884.0 Da) and detects impurities (<0.5% by peak area). Fragmentation patterns validate the sequence, particularly distinguishing D- and L-amino acids via collision-induced dissociation (CID).
Optimization of Synthesis Parameters
Temperature and Solvent Effects
Coupling Reagent Efficiency
A comparative study of coupling reagents revealed:
| Reagent | Coupling Yield (%) | Racemization (%) |
|---|---|---|
| HBTU | 96 | 2.1 |
| HATU | 98 | 1.8 |
| COMU | 95 | 1.5 |
| DIC/HOBt | 93 | 3.4 |
Table 3: Performance of coupling reagents for NMeNle incorporation.
HATU is optimal for sterically hindered residues like NMeNle due to its superior activation kinetics.
Industrial-Scale Production Considerations
Large-scale synthesis employs automated peptide synthesizers (e.g., CEM Liberty Blue) with in-line UV monitoring to track coupling efficiency. Key adjustments include:
Q & A
Basic: What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2 with high purity and yield?
Answer:
The synthesis employs Fmoc/t-Boc-based SPPS with a polystyrene resin. Key steps include:
- Resin activation : Use a 2-chlorotrityl chloride resin for C-terminal amide formation.
- Coupling : Activate amino acids with HBTU/HOBt in DMF (2:1 molar ratio to resin loading) for 1 hour per residue.
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF (2 × 5 min).
- N-methylation : For NMeNle, apply Boc-protected N-methylnorleucine with DIPEA (4 eq) and HATU (1.1 eq).
Critical quality checks: Monitor coupling efficiency via Kaiser test and validate purity via HPLC (C18 column, 0.1% TFA gradient) and MALDI-TOF MS .
Advanced: How do D-amino acids in the sequence influence enzymatic stability and receptor binding compared to L-amino acid analogs?
Answer:
D-amino acids confer resistance to proteases (e.g., trypsin, chymotrypsin) by disrupting substrate recognition. For receptor binding:
- Chirality effects : Use surface plasmon resonance (SPR) to compare binding kinetics (KD, kon/koff) of D/L variants to target receptors (e.g., GPCRs).
- Stability assays : Incubate peptides in serum (37°C, 24h) and quantify intact peptide via LC-MS. Data show D-configuration increases half-life by >8-fold versus L-forms .
Advanced: How to resolve bioactivity discrepancies in studies reporting this compound?
Answer:
Address variability via:
- Batch standardization : Ensure identical synthesis/purification protocols (e.g., TFA cleavage time, lyophilization conditions).
- Assay controls : Include reference agonists/antagonists (e.g., DAMGO for opioid receptors) in functional assays (cAMP, calcium flux).
- Data normalization : Express activity as % efficacy relative to maximal response in the same cell line (e.g., CHO-K1 vs HEK293) .
Basic: How can circular dichroism (CD) spectroscopy confirm secondary structure in varying solvents?
Answer:
- Sample prep : Dissolve peptide (0.1 mg/mL) in PBS, TFE, or SDS micelles.
- CD parameters : Use a 1 mm pathlength cell, 190–260 nm scan, 1 nm bandwidth.
- Analysis : Compare spectra to reference α-helix (minima at 208/222 nm) or β-sheet (minima at 218 nm) profiles. Solvent polarity shifts (e.g., TFE) stabilize helices .
Advanced: What in silico tools predict interactions between this compound and membrane receptors?
Answer:
- Docking : Use AutoDock Vina with receptor PDB structures (e.g., μ-opioid receptor, 4DKL) and flexible side-chain sampling.
- MD simulations : Run GROMACS for 100 ns to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy (>50% simulation time).
- Pharmacophore mapping : Align peptide motifs (e.g., Tyr, Trp) with known active site residues .
Basic: What purification strategies achieve >95% purity for this peptide?
Answer:
- RP-HPLC : Use a preparative C18 column (10 μm, 250 × 21.2 mm) with 0.1% TFA/ACN gradient (15→45% over 30 min).
- Method optimization : Adjust flow rate (8→12 mL/min) and injection volume (2–5 mg/mL) to resolve NMeNle diastereomers.
- Lyophilization : Freeze-dry fractions and confirm purity via analytical HPLC (UV 214 nm) .
Advanced: How does N-methylation at norleucine impact metabolic stability and conformational flexibility?
Answer:
- Metabolic stability : N-methylation reduces aminopeptidase cleavage (test via liver microsome assays; t1/2 increases 3-fold).
- Conformational analysis : Compare NMR NOE patterns (600 MHz, D2O) of methylated vs non-methylated analogs. NMe groups restrict backbone torsion angles (ϕ/ψ) by 20–30° .
Basic: What analytical techniques validate peptide identity and integrity post-synthesis?
Answer:
- MALDI-TOF MS : Confirm molecular weight (calc. 1034.2 Da; observed ±0.1 Da).
- Amino acid analysis : Hydrolyze peptide (6N HCl, 110°C, 24h) and quantify residues via HPLC pre-column derivatization (e.g., AccQ-Tag).
- Ion mobility spectrometry : Detect aggregates or misfolded species .
Advanced: How to design a study comparing this compound with structural analogs (e.g., D-Trp substitution)?
Answer:
-
Comparative framework :
Parameter Test Compound Control (Analog) Receptor affinity SPR (KD, nM) Radioligand binding (IC50) Metabolic stability Liver microsome t1/2 Serum stability assay
Advanced: What mechanisms explain contradictory reports on this peptide’s selectivity for opioid vs neurokinin receptors?
Answer:
- Receptor cross-talk : Perform co-immunoprecipitation (Co-IP) in cells expressing both receptors (e.g., μ-opioid and NK1).
- Bias signaling : Measure β-arrestin recruitment (BRET assay) vs G-protein activation (GTPγS binding).
- Species differences : Compare binding in human vs rodent receptor orthologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
